6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of a phenoxy group and a thia-azaspiro ring system adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenoxy-substituted thiol with an azaspiro compound under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Phenoxy-1-thia-4-azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: Its unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and thia-azaspiro moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid: Lacks the phenoxy group, which may result in different reactivity and biological activity.
4-Methyl-6-phenoxy-1-oxa-4-azaspiro[4.5]decane: Contains an oxa-azaspiro ring instead of a thia-azaspiro ring, leading to different chemical properties.
Uniqueness
6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its combination of a phenoxy group and a thia-azaspiro ring system. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
62159-50-6 |
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Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO3S/c17-14(18)12-10-20-15(16-12)9-5-4-8-13(15)19-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,17,18) |
InChI Key |
UADDQSGYLDKLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)OC3=CC=CC=C3)NC(CS2)C(=O)O |
Origin of Product |
United States |
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